molecular formula C4H5ClN2O2S B1367521 1-Methyl-1H-pyrazole-3-sulfonyl chloride CAS No. 89501-90-6

1-Methyl-1H-pyrazole-3-sulfonyl chloride

Cat. No. B1367521
CAS RN: 89501-90-6
M. Wt: 180.61 g/mol
InChI Key: TWLAHGNFQBQYEL-UHFFFAOYSA-N
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Patent
US08877742B2

Procedure details

A solution of 1-methyl-1H-pyrazole-3-sulfonyl chloride (3 g, 16.61 mmol) in THF (100 mL) was cooled to 0° C. and to it was added dropwise ammonium hydroxide (6.47 mL, 166 mmol). The reaction mixture was allowed to warm to RT and left to stir for 3 hours. The reaction mixture was concentrated in vacuo. The solid formed was filtered and washed with water (2×20 mL) to give the title compound. The filtrate was extracted with ethyl acetate (3×50 mL). The combined organics were dried over magnesium sulfate, filtered and concentrated to give another batch of the title compound. Both batches were combined to give the title compound (3.27 g). LCMS (A): m/z (M+H)+ 162, C4H7N3O2S requires 161 (acidic).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.47 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([S:7](Cl)(=[O:9])=[O:8])=[N:3]1.[OH-].[NH4+:12]>C1COCC1>[CH3:1][N:2]1[CH:6]=[CH:5][C:4]([S:7]([NH2:12])(=[O:9])=[O:8])=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CN1N=C(C=C1)S(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.47 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water (2×20 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.